molecular formula C14H11Cl2N3O2S B5178582 2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide

2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide

Cat. No. B5178582
M. Wt: 356.2 g/mol
InChI Key: ZTIMUVCMNJSWRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide involves multi-step chemical reactions, starting from basic chemical precursors to achieve the desired complex structures. Studies have detailed the synthesis of structurally similar compounds, highlighting the importance of conformational analysis in developing potent opioid kappa agonists, indicating a methodology that may be applicable to the synthesis of our compound of interest (Costello et al., 1991).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, with X-ray diffraction and NMR spectroscopy being common techniques for determining their structural characteristics. For instance, the synthesis and properties of N-methylmorpholinium 4aryl-6-methyl-5-phenylcarbamoyl-3cyano-1,4dihydropyridine-2-thiolates, which share a similar structural motif, have been elucidated, providing insights into the molecular structure that could be relevant for our compound (Dyachenko et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by their functional groups, allowing for various chemical transformations. For example, cyanothioacetamide has been utilized in the synthesis of different heterocyclic systems, demonstrating the versatility of these compounds in chemical reactions (Attaby et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments. Studies on similar compounds have shown that techniques like X-ray crystallography can provide detailed information on the crystalline structures, which in turn influences the physical properties of these materials (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are integral to the application of these compounds in various fields. The synthesis and study of derivatives have contributed to understanding the chemical properties, providing a foundation for exploring the potential applications of these compounds in more depth (Buryi et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. Potential areas of interest could include exploring its synthesis and reactivity, studying its interactions with biological targets, or investigating its potential applications in areas such as medicine or materials science .

properties

IUPAC Name

2-[[5-cyano-4-(2,4-dichlorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2S/c15-7-1-2-8(11(16)3-7)9-4-13(21)19-14(10(9)5-17)22-6-12(18)20/h1-3,9H,4,6H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIMUVCMNJSWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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